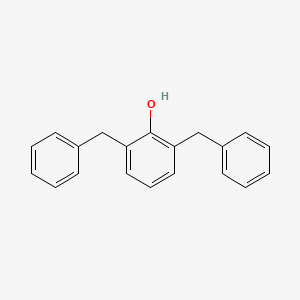

2,6-Dibenzylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibenzylphenol

Introduction

2,6-Dibenzylphenol is a sterically hindered phenolic compound with significant applications as an antioxidant, a chemical intermediate, and a ligand in coordination chemistry. Its synthesis presents a classic challenge in regioselectivity—the preferential substitution at the ortho positions of the phenol ring while minimizing reactions at the para position and preventing over-alkylation. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of each method, offering field-proven insights, and presenting a detailed experimental protocol.

Core Synthetic Strategies: Navigating the Challenge of Regioselectivity

The synthesis of this compound primarily revolves around the electrophilic substitution of a benzyl group onto the phenol ring. The key challenge is directing two benzyl groups specifically to the ortho positions (2 and 6) relative to the hydroxyl group.

Direct Friedel-Crafts Benzylation of Phenol

The Friedel-Crafts alkylation is a foundational method for forming carbon-carbon bonds on aromatic rings.[1] However, its direct application to phenol for synthesizing this compound is fraught with difficulties:

-

Poor Regioselectivity : The hydroxyl group is a strong ortho-, para-director. Without specific control, the reaction yields a mixture of 2-benzylphenol, 4-benzylphenol, 2,4-dibenzylphenol, this compound, and even poly-benzylated products.[2]

-

Catalyst Complexation : The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[3][4] This often necessitates using stoichiometric amounts of the catalyst.[5]

Despite these challenges, this method is often a starting point for optimization. Typical Lewis acids used include AlCl₃, FeCl₃, and ZnCl₂.[6] The reaction involves the activation of a benzylating agent (commonly benzyl chloride or benzyl alcohol) by the Lewis acid to form an electrophilic species that is then attacked by the electron-rich phenol ring.

Ortho-Selective Alkylation via Metal Phenoxides

A more refined and highly effective strategy involves the use of metal phenoxides to direct the benzylation to the ortho positions. This method leverages the chelating effect of the metal ion.

Mechanism of Action: The phenol is first deprotonated with a metal-containing base to form a metal phenoxide. The metal ion then coordinates with the incoming benzylating agent, delivering it preferentially to the adjacent ortho position through a six-membered, cyclic transition state. This intramolecular delivery mechanism is key to the high ortho-selectivity.

Commonly used metals for this purpose include magnesium and aluminum. For instance, reacting a phenol with a Grignard reagent (RMgBr) or using magnesium dichloride (MgCl₂) and a base can generate the magnesium phenoxide in situ.[7][8] Similarly, aluminum phenoxides, prepared from phenol and an aluminum reagent, are effective catalysts for ortho-alkylation.[9]

This approach significantly improves the yield of the desired 2,6-disubstituted product by minimizing the formation of the para-isomer.

Vapor-Phase Benzylation over Metal Oxide Catalysts

For industrial-scale production, vapor-phase reactions offer advantages in terms of continuous processing and catalyst recyclability. A patented method describes the reaction of phenol and benzyl alcohol in the vapor phase over a basic metal oxide catalyst, such as magnesium oxide or iron oxide.[6] This process has been shown to achieve high selectivity (80-90%) for ortho-benzylated products at temperatures between 300°C and 600°C.[6] The high temperature maintains the reactants in the vapor phase, and the solid catalyst facilitates the ortho-alkylation on its surface.

Mechanistic Pathways: A Visual Explanation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Caption: Friedel-Crafts benzylation of phenol leading to a mixture of products.

Caption: Ortho-selective benzylation via a magnesium phenoxide intermediate.

Detailed Experimental Protocol: Ortho-Benzylation of Phenol using MgCl₂

This protocol is adapted from methodologies that utilize magnesium salts to achieve high ortho-selectivity.[7][8]

Materials:

-

Phenol (1.0 eq)

-

Anhydrous Magnesium Chloride (MgCl₂) (2.2 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Benzyl Bromide (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with anhydrous MgCl₂.

-

Solvent Addition: Add anhydrous THF to the flask.

-

Base Addition: Slowly add triethylamine to the suspension while stirring.

-

Phenol Addition: Add phenol to the reaction mixture.

-

Heating: Heat the mixture to reflux for 1 hour to ensure the formation of the magnesium phenoxide.

-

Benzyl Bromide Addition: Cool the mixture to room temperature. Add benzyl bromide dropwise via the dropping funnel over 30 minutes.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Summary and Characterization

| Property | Value |

| Molecular Formula | C₂₀H₁₈O[10] |

| Molecular Weight | 274.36 g/mol [10] |

| CAS Number | 47157-01-7[10] |

| Appearance | White crystalline powder |

| Melting Point | 101-103 °C |

Troubleshooting and Field Insights

-

Formation of Byproducts: The primary byproducts are 4-benzylphenol and 2,4-dibenzylphenol. If significant amounts of these are observed, it may indicate incomplete formation of the metal phenoxide or that the reaction temperature is too high, leading to a breakdown of the ortho-directing complex. Ensure all reagents are anhydrous, as water can interfere with the formation of the phenoxide.

-

O-Alkylation: The formation of benzyl phenyl ether is a potential side reaction. This is generally minimized under the conditions that favor C-alkylation via the metal phenoxide intermediate. If O-alkylation is significant, it suggests the phenoxide is more freely available rather than being part of the ortho-directing complex.

-

Low Conversion: If the reaction stalls, ensure the triethylamine is of high purity and the MgCl₂ is truly anhydrous. The quality of these reagents is critical for the efficient formation of the active magnesium phenoxide species.

Conclusion

The synthesis of this compound is a prime example of regioselective control in electrophilic aromatic substitution. While direct Friedel-Crafts benzylation is straightforward in principle, it lacks the necessary selectivity for high-yield synthesis. The use of metal phenoxides, particularly magnesium-based systems, provides a robust and highly selective method for directing benzylation to the ortho positions. For larger-scale operations, vapor-phase catalysis offers a promising alternative. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources.

References

- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering.

- Rhenium-Catalyzed ortho-Alkyl

- Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides.

- This compound | 47157-01-7. Benchchem.

- Method of making benzylated phenols.

- This compound synthesis. ChemicalBook.

- ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.

- Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Semantic Scholar.

- Process for the formation of 2,6-diphenyl-phenol.

- Friedel–Crafts reaction of phenol. ECHEMI.

- ortho-Formyl

- Friedel–Crafts reaction. Wikipedia.

- This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf. askIITians.

- Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.

- Phenol alkylation (Friedel-Crafts Alkyl

- Strategies for the Preparation of Differentially Protected ortho-Prenyl

- Organic Chemistry – Specific Name Reactions. Unknown Source.

- Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.

- Preparation method of 2,6-diphenyl phenol.

- Method for producing 2,6-diphenylphenol or derivative thereof.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. orgsyn.org [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. JP2009269868A - Method for producing 2,6-diphenylphenol or derivative thereof - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Friedel-Crafts benzylation of phenol to yield 2,6-Dibenzylphenol

An In-depth Technical Guide to the Friedel-Crafts Benzylation of Phenol for the Synthesis of 2,6-Dibenzylphenol

Introduction: The Significance of Sterically Hindered Phenols

Substituted phenols are a cornerstone of industrial and pharmaceutical chemistry. Among them, 2,6-disubstituted phenols, such as this compound, represent a class of compounds with significant utility. The steric bulk provided by the ortho-benzyl groups imparts unique properties, making these molecules valuable as antioxidants, chemical intermediates for complex syntheses, and precursors for high-performance polymers like poly(phenylene oxide) (PPO).[1][2] The development of efficient and selective synthetic routes to these sterically hindered phenols is therefore a topic of considerable interest for researchers and process chemists. This guide provides a detailed exploration of the Friedel-Crafts benzylation of phenol as a primary method for synthesizing this compound, focusing on the underlying mechanisms, catalytic strategies, and practical experimental considerations.

Core Principles: The Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, is a fundamental method for forming carbon-carbon bonds on an aromatic ring.[3][4] The benzylation of phenol is a specific application of Friedel-Crafts alkylation, proceeding via an electrophilic aromatic substitution mechanism. The overall process can be broken down into three critical steps:

-

Generation of the Electrophile : A catalyst, typically a Lewis acid or a strong Brønsted acid, interacts with a benzylating agent (e.g., benzyl alcohol or benzyl chloride) to generate a highly electrophilic benzyl carbocation or a polarized complex.[5][6]

-

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the benzyl carbocation. The hydroxyl group of phenol is a powerful activating and ortho, para-directing group, guiding the substitution to the positions ortho (2, 6) and para (4) to the hydroxyl.

-

Deprotonation : The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to regenerate the aromatic ring, yielding the benzylated phenol product.[6][7]

A key challenge in phenol alkylation is the bidentate nucleophilicity of the phenol molecule. Reaction can occur at the aromatic ring (C-alkylation) to form the desired product or at the phenolic oxygen (O-alkylation) to form an ether.[8] Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate with Lewis acid catalysts, potentially deactivating them.[8] Successful synthesis of this compound requires careful selection of catalysts and reaction conditions to favor selective, multiple C-alkylations at the ortho positions.

Reaction Mechanism: Pathway to this compound

The regioselective synthesis of this compound is a sequential process. The first benzylation occurs at either the ortho or para position. To achieve the desired 2,6-disubstituted product, conditions must favor a second benzylation at the remaining vacant ortho position.

Catalyst Selection and Reaction Optimization

The choice of catalyst is paramount in Friedel-Crafts benzylation, directly influencing yield, regioselectivity, and process sustainability.

Traditional vs. Modern Catalytic Systems

Traditionally, homogeneous Lewis acids like AlCl₃, FeCl₃, and ZnCl₂, or Brønsted acids such as H₂SO₄, have been employed.[9] While effective, these catalysts suffer from significant drawbacks, including high toxicity, corrosivity, difficulty in separation from the product mixture, and the generation of hazardous waste.[9]

To address these limitations, research has shifted towards heterogeneous solid acid catalysts. These materials offer several advantages, including ease of recovery and recycling, reduced corrosion, and often milder reaction conditions, aligning with the principles of green chemistry.[9] Examples include:

-

Zeolites : Microporous aluminosilicates like H-beta and H-Y zeolites have shown excellent performance in phenol alkylations and acylations.[10][11] Their defined pore structures can influence regioselectivity.

-

Sulfonic Acid-Functionalized Polymers : These materials act as solid superacids and are effective catalysts for Friedel-Crafts reactions.[9]

-

Basic Metal Oxides : Catalysts based on magnesium oxide or iron oxide have been used, particularly in vapor-phase benzylations, to achieve high yields of ortho-benzylated phenols.[1]

| Catalyst Type | Benzylating Agent | Key Advantages | Key Disadvantages | Reference |

| Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) | Benzyl Chloride, Benzyl Alcohol | High reactivity | Corrosive, difficult to recycle, stoichiometric amounts often needed | [9] |

| Heterogeneous Zeolites (e.g., H-beta) | Benzyl Alcohol, Benzoic Acid | Recyclable, shape-selective, environmentally benign | Can be deactivated, may require higher temperatures | [11] |

| Basic Metal Oxides (e.g., MgO, Fe₂O₃) | Benzyl Alcohol | High ortho-selectivity, suitable for vapor-phase reactions | May require high temperatures and specific reactor designs | [1] |

| Sulfonated Polymers | Benzyl Alcohol | High acidity, recyclable, good thermal stability | Potential for leaching of active sites, can be expensive | [9] |

Optimizing for Di-substitution

Achieving a high yield of this compound over mono-substituted (2-benzylphenol, 4-benzylphenol) or other di-substituted (2,4-dibenzylphenol) products depends critically on the reaction stoichiometry. An excess of the benzylating agent is required to drive the reaction towards di-substitution.

-

Molar Ratio : To produce this compound, the molar ratio of benzyl alcohol to phenol is typically in the range of 2:1 to 5:1, with ratios of 3:1 to 4:1 often providing high yields (≥40%).[1] In contrast, for mono-benzylation, a ratio of 0.5:1 to 1:1 is preferred.[1]

-

Temperature : Reaction temperatures influence both the rate and selectivity. Vapor-phase reactions over metal oxide catalysts are conducted at high temperatures, while liquid-phase reactions with Lewis acids or zeolites are typically run at more moderate temperatures.

-

Benzylating Agent : While benzyl chloride is highly reactive, benzyl alcohol is a more environmentally friendly alternative, with water as the only byproduct.[9]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a representative, self-validating protocol for the synthesis of this compound using a solid acid catalyst, which offers a balance of efficiency and environmental consideration.

Materials and Equipment

-

Reagents : Phenol (99%), Benzyl Alcohol (99%), Solid Acid Catalyst (e.g., Amberlyst-15 or H-beta zeolite), Toluene (anhydrous), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

-

Equipment : Three-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add phenol (e.g., 0.1 mol), benzyl alcohol (e.g., 0.3 mol, a 3:1 molar ratio), the solid acid catalyst (e.g., 10 wt% relative to phenol), and toluene (100 mL) as the solvent.

-

Reaction Execution : Heat the mixture to reflux using a heating mantle. Toluene forms an azeotrope with the water produced during the reaction, which is collected and removed in the Dean-Stark trap, driving the equilibrium towards the products.

-

Monitoring : Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of phenol and the appearance of new, less polar spots corresponding to mono- and di-benzylated products indicate reaction progression. The reaction is typically complete within 8-24 hours.

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to recover the solid catalyst (which can be washed, dried, and reused).

-

Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol and acidic residues) and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

-

Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure this compound and remove the solvent to yield the final product.

Product Characterization

Unambiguous identification of the this compound product is crucial and is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is highly informative. The spectrum should show a characteristic singlet for the phenolic -OH proton, multiplets for the aromatic protons of the benzyl groups and the central phenol ring, and a characteristic singlet for the four benzylic -CH₂- protons. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak [M]⁺ at m/z 274 corresponding to the molecular formula C₂₀H₁₈O.[2] A prominent fragment is often observed at m/z 183, corresponding to the loss of a benzyl radical ([M-C₇H₇]⁺).[2] The base peak is frequently the tropylium cation at m/z 91 (C₇H₇⁺), which is characteristic of compounds containing a benzyl moiety.[2]

| Technique | Expected Result for this compound | Purpose |

| ¹H NMR | - Aromatic protons (multiplets) - Benzylic CH₂ protons (singlet, ~4.0 ppm) - Phenolic OH proton (singlet) | Confirms the presence and connectivity of protons in the molecule. |

| ¹³C NMR | Shows the expected number of distinct carbon signals for the symmetric structure. | Confirms the carbon skeleton and molecular symmetry. |

| Mass Spec. | - Molecular Ion [M]⁺ at m/z 274 - Fragment ion at m/z 183 [M-91] - Base peak at m/z 91 (Tropylium ion) | Confirms molecular weight and provides structural information via fragmentation patterns. |

Conclusion

The Friedel-Crafts benzylation of phenol is a versatile and powerful method for synthesizing this compound. While traditional Lewis acid catalysts are effective, modern heterogeneous catalysts offer a more sustainable and process-friendly alternative. Successful synthesis hinges on a deep understanding of the reaction mechanism and the careful optimization of key parameters, particularly the stoichiometric ratio of reactants. By employing the robust experimental and analytical protocols detailed in this guide, researchers can reliably produce and characterize this valuable chemical intermediate for applications across science and industry.

References

-

ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Available at: [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Available at: [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

- Google Patents. (2007). WO2007027375A2 - Method of making benzylated phenols.

- Google Patents. (1976). US3972951A - Process for the formation of 2,6-diphenyl-phenol.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

ChemRxiv. (n.d.). Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. Available at: [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

National Center for Biotechnology Information. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. Available at: [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

ResearchGate. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

-

MDPI. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]

-

PubMed. (n.d.). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Available at: [Link]

Sources

- 1. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

2,6-Dibenzylphenol chemical properties and structure elucidation

An In-depth Technical Guide to 2,6-Dibenzylphenol: Chemical Properties, Structure Elucidation, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Steric Hindrance in Phenolic Chemistry

Sterically hindered phenols are a cornerstone of modern chemistry, primarily recognized for their role as antioxidants.[1] By flanking a phenolic hydroxyl group with bulky substituents, the reactivity of the hydroxyl proton is finely tuned, and the stability of the resulting phenoxyl radical is significantly enhanced.[1] This structural motif is critical in preventing oxidative degradation in materials like polymers and lubricants and is increasingly leveraged in drug design and catalysis.[1]

Within this class, this compound stands out. Unlike phenols hindered by simple alkyl groups, the two benzyl substituents in this compound introduce a unique combination of steric bulk, conformational flexibility, and additional π-electronic effects.[1] This complexity makes it an exceptional model compound for investigating the nuanced impacts of steric and electronic factors on chemical reactivity, molecular interactions, and coordination chemistry.[1] This guide provides an in-depth exploration of its chemical properties, a systematic approach to its structure elucidation, and an overview of its applications for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₂₀H₁₈O.[2][3] Its structure consists of a central phenol ring substituted at the 2 and 6 positions with benzyl groups.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 47157-01-7 | PubChem[2] |

| Molecular Formula | C₂₀H₁₈O | PubChem[2] |

| Molecular Weight | 274.4 g/mol | PubChem[2] |

| Melting Point | 30 °C | ChemicalBook[4] |

| Boiling Point | 237.5-238 °C (at 10 Torr) | ChemicalBook[4] |

| InChIKey | DUCSXVAAPCQAEP-UHFFFAOYSA-N | PubChem[2] |

Part 2: Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound primarily involves the benzylation of phenol. The choice of catalyst and reaction conditions is critical to favor ortho-substitution and achieve high yields of the desired 2,6-disubstituted product over other isomers (e.g., 2,4-dibenzylphenol) and mono-substituted byproducts.

-

Acid-Catalyzed Benzylation: A traditional route involves reacting phenol with benzyl alcohol or benzyl chloride in the presence of an acid catalyst.[1][5] However, this method often yields a mixture of ortho- and para-substituted products, requiring subsequent purification.[1]

-

Catalytic Rearrangement: The catalytic rearrangement of benzyl phenyl ether over activated alumina can also produce this compound as a notable byproduct.[1]

-

High-Selectivity Synthesis: For achieving high yields of the 2,6-isomer, specific catalysts are employed. A patented method utilizes a magnesium carbonate catalyst, which can be converted in-situ to magnesium oxide, to react phenol with benzyl alcohol.[6] This approach demonstrates high selectivity (over 80%) for ortho-benzylated products, with yields of this compound reaching 40% or more.[6]

Core Reactivity: The Phenolic Hydroxyl Group

The chemistry of this compound is dominated by its hydroxyl group.

-

Deprotonation: The most fundamental reaction is the deprotonation of the hydroxyl group to form the corresponding phenolate anion.[1] This is typically achieved using strong bases like n-butyllithium or sodium bis(trimethylsilyl)amide.[1] The resulting alkali metal phenolates are highly reactive precursors essential for organometallic synthesis.[1]

-

Ligand Formation: The 2,6-dibenzylphenolate anion is a versatile bulky ligand. Its steric profile influences the coordination number and geometry of metal complexes, making it invaluable in the synthesis of catalysts and biomimetic models of metalloenzyme active sites.[1]

Part 3: A Systematic Approach to Structure Elucidation

Confirming the precise structure of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for unambiguous identification.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expert Insight: The causality for using both ¹H and ¹³C NMR is to establish unambiguous connectivity. ¹H NMR identifies proton environments and their neighbors, while ¹³C NMR confirms the number of unique carbon atoms and their electronic environment, providing a complete picture of the molecular skeleton.

¹³C NMR Spectroscopy: This technique reveals the number of distinct carbon environments in the molecule. For the symmetric this compound, fewer signals than the total number of carbons are expected.

-

Illustrative ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale C1 (C-OH) ~152 Phenolic carbon, deshielded by oxygen.[1] C2/C6 (C-CH₂) ~130 Aromatic carbons bearing the benzyl groups.[1] C3/C5 ~128.5 Aromatic C-H carbons on the phenol ring.[1] C4 ~126 Aromatic C-H carbon para to the hydroxyl group.[1] CH₂ ~36 Methylene bridge carbons, shielded sp³ environment.[1] | Aromatic (benzyl) | 125-141 | Multiple signals for the carbons of the two equivalent benzyl groups.[1] |

¹H NMR Spectroscopy: This spectrum provides information about the proton environments, their integration (number of protons), and their coupling (adjacent protons).

-

Expected ¹H NMR Signals:

-

Phenolic Proton (-OH): A singlet, typically in the range of δ 4.5-7.0 ppm. Its chemical shift can be variable and concentration-dependent.

-

Methylene Protons (-CH₂-): A sharp singlet around δ 4.0 ppm, integrating to 4 protons. The singlet nature indicates no adjacent protons.

-

Aromatic Protons: A series of multiplets between δ 6.8-7.5 ppm, integrating to 13 protons (3 from the phenol ring and 10 from the two benzyl rings).

-

Infrared (IR) Spectroscopy: Functional Group Identification

Expert Insight: IR spectroscopy serves as a rapid and definitive confirmation of the presence of the key hydroxyl functional group. In reactivity studies, its diagnostic power is in monitoring the disappearance of the O-H band, which provides clear evidence of deprotonation and metal-oxygen bond formation.[1]

-

Key Diagnostic Peak: The most important feature in the IR spectrum of this compound is the O-H stretching vibration. Due to the steric hindrance from the flanking benzyl groups, this typically appears as a sharp, well-defined band around 3600-3640 cm⁻¹ in a dilute solution of a non-polar solvent.[7] The absence of significant broadness in this region confirms a lack of extensive hydrogen bonding, a direct consequence of the steric shielding.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expert Insight: The primary role of MS is to confirm the molecular weight and, by extension, the molecular formula. The fragmentation pattern provides corroborating evidence for the proposed structure, acting as a fingerprint.

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a clear molecular ion peak at m/z = 274.4 , corresponding to the molecular weight of C₂₀H₁₈O.[2]

-

Key Fragmentation Pathways:

-

Loss of a Benzyl Group: A very common fragmentation pathway would be the cleavage of the C-C bond between the phenol ring and a methylene bridge, resulting in a stable fragment at m/z = 183 ([M - 91]⁺).

-

Formation of the Tropylium Ion: The benzyl fragment itself can form the highly stable tropylium cation at m/z = 91 . This is often a very intense peak in the spectrum of benzyl-containing compounds.

-

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a sharp, symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a 90° pulse.

-

Validation Check: The spectrum should show sharp peaks with a flat baseline. The integration of the signals should correspond to the expected proton count (e.g., a 4H singlet for the CH₂ groups).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

-

Validation Check: The number of observed signals should match the number of unique carbon environments predicted by the molecule's symmetry.

-

Protocol 2: FT-IR Analysis

-

Sample Preparation (Solution): Prepare a dilute solution (~1% w/v) of the sample in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄). Use a matched pair of liquid cells.

-

Background Collection: Collect a background spectrum of the pure solvent in the sample cell.

-

Sample Acquisition: Collect the spectrum of the sample solution. The instrument software will automatically subtract the solvent background.

-

Validation Check: The resulting spectrum should clearly show a sharp O-H stretching band around 3600-3640 cm⁻¹ and characteristic C-H and C=C aromatic stretches below 3100 cm⁻¹ and around 1500-1600 cm⁻¹, respectively.

Protocol 3: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Validation Check: The spectrum must show a peak at m/z ≈ 274 corresponding to the molecular ion. The presence of expected fragment ions (e.g., m/z 183 and 91) validates the structural assignment.

Part 5: Applications and Future Directions

This compound is more than just a model compound; its unique properties open doors to several applications.

-

Organometallic Chemistry: It serves as a crucial precursor for bulky phenolate ligands used in catalysis.[1] The steric and electronic properties of these ligands can be tuned to control the reactivity and selectivity of metal centers.

-

Antioxidant Research: As a sterically hindered phenol, it is a valuable subject for studies on antioxidant mechanisms and the development of novel stabilizers.

-

Drug Development: The phenol motif is prevalent in biologically active molecules. The this compound scaffold can be used as a starting point for synthesizing derivatives with potential therapeutic properties, such as anti-inflammatory agents.[8] Methoxy-substituted analogues, for example, are explored for their modified electronic and coordination properties, which can influence biological interactions.[1]

Part 6: Safety and Handling

Safe handling of this compound in a laboratory setting is paramount.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Caption: Key aspects of this compound chemistry and analysis.

References

-

This compound | C20H18O | CID 259641. PubChem, National Institutes of Health. [Link]

-

2,6-Dibenzyl-4-methylphenol | C21H20O | CID 246975. PubChem, National Institutes of Health. [Link]

-

Phenol, 2,4(or 2,6)-bis(phenylmethyl)- | C20H18O | CID 106566. PubChem, National Institutes of Health. [Link]

-

This compound - 47157-01-7, C20H18O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

- Method of making benzylated phenols.

-

2,6-Diphenylphenol | C18H14O | CID 75512. PubChem, National Institutes of Health. [Link]

- Process for the formation of 2,6-diphenyl-phenol.

-

Molecule Story: 2,6-Diisopropylphenol. ChemistryViews. [Link]

- pH Sensitive Prodrugs of 2,6-Diisopropylphenol.

-

Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C20H18O | CID 259641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 47157-01-7 [m.chemicalbook.com]

- 5. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]

- 6. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]

- 7. Molecule Story: 2,6-Diisopropylphenol - ChemistryViews [chemistryviews.org]

- 8. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Spectroscopic Characterization of 2,6-Dibenzylphenol

Introduction

Welcome to this in-depth technical guide on the spectroscopic analysis of 2,6-dibenzylphenol (CAS 47157-01-7). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this sterically hindered phenol. In the field of synthetic chemistry, particularly in ligand design and polymer science, precise molecular characterization is paramount. This compound, with its bulky benzyl groups flanking the hydroxyl moiety, presents a unique spectroscopic profile that offers an excellent case study for the integrated application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This guide deviates from rigid templates to provide a narrative that is both educational and practical. We will not only present the spectral data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, reflecting the best practices of a modern analytical laboratory.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule. This contextualizes the data and aids in its interpretation.

The structure consists of a central phenol ring substituted at the ortho positions with two benzyl groups. This arrangement imparts significant steric hindrance around the hydroxyl group, influencing its reactivity and spectroscopic characteristics, particularly the O-H stretching frequency in IR spectroscopy and the chemical shift of the hydroxyl proton in ¹H NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the benzyl groups.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for NMR analysis of phenols. We select deuterochloroform (CDCl₃) as it is a versatile solvent that dissolves the analyte well and has a well-defined residual solvent peak for referencing. However, the chemical shift of the phenolic -OH proton can be highly variable and concentration-dependent due to hydrogen bonding. To confirm its identity, a D₂O shake experiment is the self-validating standard: upon shaking the sample with a drop of D₂O, the labile -OH proton exchanges with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[4]

¹H NMR Spectroscopy Data (Representative)

The following table outlines the expected proton NMR signals for this compound. Due to the molecule's symmetry, the two benzyl groups are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | multiplet | 10H | Protons on the two phenyl rings of the benzyl groups |

| ~7.05 | doublet | 2H | H-3 and H-5 protons on the central phenol ring |

| ~6.85 | triplet | 1H | H-4 proton on the central phenol ring |

| ~4.90 | singlet (broad) | 1H | Phenolic -OH proton (position can vary)[4] |

| ~4.00 | singlet | 4H | Benzylic -CH₂- protons |

¹³C NMR Spectroscopy Data (Representative)

The ¹³C NMR spectrum confirms the carbon skeleton. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C1 (Carbon bearing the -OH group) |

| ~140.5 | C-ipso (Benzyl rings) |

| ~130.0 | C2 and C6 (Carbons bearing the benzyl groups) |

| ~128.8 | C-ortho (Benzyl rings) |

| ~128.5 | C-para (Benzyl rings) |

| ~127.5 | C4 (Central phenol ring) |

| ~126.2 | C-meta (Benzyl rings) |

| ~125.8 | C3 and C5 (Central phenol ring) |

| ~35.5 | Benzylic -CH₂- carbons |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the hydroxyl group and the aromatic rings.

Data Presentation: Characteristic Absorption Bands

The IR spectrum is characterized by several key absorption bands. The O-H stretch is particularly diagnostic for phenols.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3550-3230 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (from -CH₂-) | Medium |

| ~1600-1440 | Aromatic C=C ring stretch | Strong to Medium |

| ~1220 | C-O stretch (phenol) | Strong |

(Data based on typical values for phenols)[6]

Trustworthiness: Interpreting the Spectrum

The most prominent feature in the IR spectrum of a phenol is the broad O-H stretching band, typically found between 3550-3230 cm⁻¹.[6] Its broadness is a direct result of intermolecular hydrogen bonding. The presence of strong absorptions in the 1600-1440 cm⁻¹ region confirms the aromatic nature of the compound. The C-O stretch for a phenol is typically strong and appears at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols, a distinction that serves as a key validation point.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers clues to its structure.

Data Presentation: Key Mass Fragments

For this compound, Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes on Fragmentation |

| 274 | [M]⁺˙ (Molecular Ion) | [C₂₀H₁₈O]⁺˙ | Represents the intact molecule minus one electron. Confirms the molecular weight. |

| 183 | [M - C₇H₇]⁺ | [C₁₃H₁₁O]⁺ | Loss of a benzyl radical (C₆H₅CH₂•). This is a highly favorable fragmentation due to the stability of the benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | The benzyl cation, which rearranges to the highly stable tropylium cation. This is often the base peak in the spectrum of benzyl-containing compounds. |

Authoritative Grounding: The Logic of Fragmentation

The fragmentation of this compound under EI-MS is governed by the formation of stable carbocations. The C-C bond between the phenolic ring and the benzylic carbon is relatively weak and its cleavage results in the loss of a benzyl radical. This process is highly favored because it leads to the formation of the resonance-stabilized tropylium cation (m/z 91). The presence of a strong peak at m/z 91 is therefore a hallmark of a compound containing a benzyl moiety.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques.

Caption: Logic flow for integrated spectroscopic analysis.

The MS data provides the molecular formula (C₂₀H₁₈O) and confirms the presence of benzyl groups. The IR spectrum confirms the key functional groups: a phenol and aromatic rings. Finally, the ¹H and ¹³C NMR data provide the definitive map of the molecular skeleton, confirming the 2,6-substitution pattern and the overall symmetry. Each piece of data validates the others, leading to an unambiguous structural assignment.

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259641, this compound. Retrieved January 17, 2026, from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Highet, R. J., & Highet, P. F. (1965). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry, 30(3), 902–905. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-293. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Phenol, 2-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibenzylphenol

Introduction: The Significance of 2,6-Dibenzylphenol in Research and Development

This compound is a sterically hindered phenolic compound with a molecular formula of C₂₀H₁₈O and a molecular weight of approximately 274.4 g/mol . The unique structural arrangement of two bulky benzyl groups flanking a hydroxyl functional group on a phenol ring imparts distinct chemical properties that are of significant interest in various fields, including polymer chemistry, antioxidant research, and as a starting material for the synthesis of more complex molecules. The steric hindrance provided by the benzyl groups influences the reactivity of the hydroxyl group, making this compound a valuable model compound for studying the effects of molecular architecture on chemical behavior.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is paramount. These fundamental physicochemical properties govern its handling, formulation, reaction kinetics, and ultimately, its utility and performance in various applications. This technical guide provides an in-depth exploration of the solubility and stability of this compound in common solvents, offering both predictive insights based on chemical principles and robust experimental protocols for empirical determination.

Part 1: Solubility Profile of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility. This compound possesses a large, nonpolar hydrocarbon backbone owing to the two benzyl groups and the phenyl ring, which suggests a predisposition for solubility in nonpolar organic solvents. The presence of the polar hydroxyl (-OH) group, capable of hydrogen bonding, may afford some solubility in more polar solvents. However, the significant steric hindrance around the hydroxyl group can impede its interaction with polar solvent molecules.

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar nature of hexane aligns well with the large hydrocarbon structure of this compound. |

| Toluene | Nonpolar (Aromatic) | Very High | The aromatic character of toluene will have a strong affinity for the three phenyl rings in the solute molecule. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate this compound. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor, but its overall polarity is relatively low, favoring dissolution. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality provides some polarity, but the molecule is still largely nonpolar in character. |

| Acetone | Polar Aprotic | Moderate | The ketone group in acetone can interact with the hydroxyl group, but the large nonpolar part of the solute may limit high solubility. |

| Isopropanol | Polar Protic | Low to Moderate | The alcohol solvent can both donate and accept hydrogen bonds, but the bulky benzyl groups may hinder effective solvation. |

| Ethanol | Polar Protic | Low to Moderate | Similar to isopropanol, the polarity of ethanol may not be optimal for solvating the large nonpolar regions of the molecule. |

| Methanol | Polar Protic | Low | As the most polar of the simple alcohols, methanol is less likely to be a good solvent for the largely nonpolar this compound. |

| Water | Polar Protic | Very Low/Insoluble | The overwhelmingly nonpolar character of this compound will lead to very poor solubility in water. |

Note: These are predicted solubilities and should be confirmed experimentally for any critical application.

Experimental Protocol for Determining Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated Gas Chromatography (GC) method.[1]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation should be maintained.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent (in which this compound is freely soluble, e.g., acetonitrile for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Part 2: Stability Profile of this compound

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways.[2][3][4] For this compound, its stability is largely dictated by the phenolic hydroxyl group, which is susceptible to oxidation. However, the steric hindrance from the ortho-benzyl groups is expected to play a significant role in modulating this reactivity.

Inferred Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be inferred:

-

Oxidative Degradation: Phenols are known to undergo oxidation, which can be initiated by air (autoxidation), light, or the presence of metal ions.[5] The reaction typically proceeds via the formation of a phenoxy radical. For this compound, the resulting phenoxy radical would be relatively stable due to resonance delocalization and the steric protection afforded by the benzyl groups. This radical can then undergo further reactions, such as dimerization or coupling, to form colored degradation products. The presence of antioxidants can inhibit this process.

-

Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate the homolytic cleavage of the O-H bond, leading to the formation of a phenoxy radical and subsequent degradation, similar to oxidative degradation.[6][7] Photodegradation can also lead to the cleavage of other bonds within the molecule, resulting in a more complex mixture of degradation products.

-

Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of other substances. Phenolic compounds can undergo various thermal reactions, including dehydration and rearrangement.

Inferred Degradation Pathways Diagram:

Caption: Inferred degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] These studies are conducted under more severe conditions than the accelerated stability studies.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Materials:

-

This compound (high purity)

-

Solvents (HPLC grade)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the mobile phase.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature for a defined period.

-

At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples at specified time points and dilute.

-

-

Thermal Degradation:

-

Store both the solid this compound and a solution in a calibrated oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

For the solid sample, dissolve a known amount in a suitable solvent after the stress period.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating HPLC method.

-

The use of a PDA or MS detector will aid in the identification of degradation products by comparing their spectra and mass-to-charge ratios with the parent compound.

-

Workflow for Stability Testing:

Caption: Workflow for conducting forced degradation studies of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in the public domain, this guide has offered a predictive framework based on established chemical principles. The detailed experimental protocols for determining solubility and assessing stability provide a robust system for generating the necessary empirical data for any application. A thorough understanding and experimental validation of these properties are crucial for the successful utilization of this compound in research and development endeavors.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

MDPI. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. Retrieved from [Link]

-

MDPI. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of Sterically Hindered Phenols. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Steric Hindrance Effects of Benzyl Groups in 2,6-Dibenzylphenol

Abstract

Sterically hindered phenols are a cornerstone of antioxidant chemistry, with applications ranging from polymer stabilization to pharmaceuticals.[1][2] Among these, 2,6-dibenzylphenol presents a unique case where the steric shielding is provided by bulky and conformationally flexible benzyl groups. This guide provides a comprehensive technical analysis of the steric hindrance effects imparted by these benzyl substituents. We will explore the synthesis of this compound, the profound influence of its sterically encumbered hydroxyl group on reactivity and spectroscopic properties, and its role as a model compound for investigating complex molecular interactions.[3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-function relationships in sterically hindered phenols.

Introduction to Steric Hindrance in Phenolic Compounds

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In the context of phenolic compounds, bulky substituents at the ortho-positions (carbons adjacent to the hydroxyl-bearing carbon) physically obstruct the hydroxyl group.[3] This steric shielding has several significant consequences:

-

Modulation of Reactivity: The accessibility of the hydroxyl group to reagents is diminished, influencing reaction rates and, in some cases, preventing reactions from occurring altogether.

-

Stabilization of Radicals: A key function of many sterically hindered phenols is their role as antioxidants.[2] They act by donating the hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by the bulky ortho-substituents, which prevent it from participating in further unwanted reactions.[1][3]

-

Influence on Acidity: The steric environment around the hydroxyl group can affect its acidity (pKa) by influencing the solvation of the corresponding phenoxide ion.

-

Control of Intermolecular Interactions: Steric hindrance can dictate the geometry of hydrogen bonding and other non-covalent interactions, which in turn affects the bulk properties of the material, such as melting point and solubility.

While simple alkyl groups like tert-butyl are commonly used to induce steric hindrance, the benzyl groups in this compound introduce an additional layer of complexity due to their size, conformational flexibility, and electronic effects.[3]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the benzylation of phenol.

Synthetic Methodologies

A common approach is the reaction of phenol with benzyl alcohol or benzyl chloride in the presence of an acid catalyst.[3] This method can, however, lead to a mixture of ortho- and para-substituted products, as well as the monosubstituted 2-benzylphenol.[3] Achieving high selectivity for the 2,6-disubstituted product often requires careful optimization of reaction conditions.

Another route involves the catalytic rearrangement of benzyl phenyl ether over activated alumina, which can produce o-benzylphenol with this compound as a byproduct.[3] The selectivity towards monobenzylation can be enhanced by using phenol as a co-reactant.[3] More advanced methods for producing ortho-benzylated phenols with high selectivity have also been developed, with some processes yielding over 40% of this compound.[4]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Benzylation

-

Reaction Setup: To a solution of phenol in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a dropwise manner under inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzylating Agent: Slowly add benzyl chloride to the reaction mixture while maintaining the temperature at a controlled level (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for a specified period, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by carefully adding it to ice-water. Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.

-

Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O | [5][6][7] |

| Molecular Weight | 274.4 g/mol | [3][5][6] |

| CAS Number | 47157-01-7 | [3][5][6] |

| Melting Point | 30 °C | [8] |

| Boiling Point | 237.5-238 °C (at 10 Torr) | [8] |

| Density | 1.0805 g/cm³ | [8] |

| pKa | 10.55 ± 0.50 (Predicted) | [8] |

Spectroscopic analysis is crucial for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenol ring and the benzyl groups, as well as a singlet for the benzylic methylene protons and a signal for the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, including the hydroxyl-bearing carbon, the other aromatic carbons, and the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Manifestations of Steric Hindrance by Benzyl Groups

The two benzyl groups in this compound create a sterically crowded environment around the hydroxyl group, which profoundly influences its chemical behavior.

Impact on Reactivity

The steric bulk of the benzyl groups significantly hinders the approach of reagents to the hydroxyl group. This can dramatically slow down or even prevent reactions that are facile in less hindered phenols. For example, etherification or esterification reactions involving the hydroxyl group would be expected to proceed at a much slower rate compared to phenol itself.

This steric hindrance is also a key factor in the antioxidant activity of this compound.[3] When the phenol donates its hydroxyl hydrogen to a free radical, the resulting phenoxyl radical is sterically protected by the flanking benzyl groups. This prevents the radical from undergoing undesired side reactions, such as dimerization or further oxidation, thus enhancing its effectiveness as a chain-breaking antioxidant.[1]

Influence on Acidity and Hydrogen Bonding

The pKa of a phenol is a measure of its acidity. The steric hindrance around the hydroxyl group in this compound can influence its pKa in several ways. The bulky benzyl groups can disrupt the solvation of the phenoxide anion that is formed upon deprotonation. This destabilization of the conjugate base would lead to a higher pKa (lower acidity) compared to a less hindered phenol.

Furthermore, the steric crowding can affect the ability of the hydroxyl group to participate in intermolecular hydrogen bonding. In the solid state and in concentrated solutions, phenols typically form extensive hydrogen-bonded networks. The benzyl groups in this compound may limit the formation of such networks, which can influence its physical properties like melting point and solubility. Intramolecular interactions, such as C-H···O hydrogen bonds between the benzylic protons and the hydroxyl oxygen, may also play a role in stabilizing certain conformations.[1]

Conformational Flexibility

Unlike the more rigid tert-butyl groups, benzyl groups possess significant conformational flexibility due to rotation around the C-C single bonds. This flexibility allows the benzyl groups to adopt various spatial arrangements, which can dynamically alter the steric environment around the hydroxyl group. This dynamic nature can be important in biological systems, where the molecule may need to adopt a specific conformation to interact with a receptor or an enzyme active site.

This compound as a Model Compound

Due to the unique combination of steric bulk, conformational flexibility, and electronic effects of its benzyl groups, this compound serves as an excellent model compound for studying a variety of chemical phenomena.[3]

-

Oxidative Coupling Reactions: The steric hindrance around the hydroxyl group can direct the regioselectivity of oxidative coupling reactions, providing insights into the mechanisms of these important transformations.[3]

-

Coordination Chemistry: The deprotonated form of this compound, the 2,6-dibenzylphenoxide anion, can act as a bulky ligand in coordination chemistry. The steric demands of this ligand can influence the coordination number and geometry of the resulting metal complexes.[3]

-

Host-Guest Chemistry: The cleft-like environment created by the two benzyl groups can be explored for its potential to bind small guest molecules, making it a subject of interest in supramolecular chemistry.

Applications and Future Directions

The unique properties of this compound and other sterically hindered phenols make them valuable in a range of applications.

-

Antioxidants: Their primary application is as antioxidants in polymers, plastics, rubbers, and lubricants, where they prevent degradation and extend the service life of these materials.[2][3]

-